3-Isopropyl-5-phenylisoxazole-4-carboxylic acid
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Overview
Description
3-Isopropyl-5-phenylisoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-phenylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-hydroxybenzamide with isopropyl and phenyl substituents under refluxing methanolic conditions with the help of NH₂OH·HCl . Another method involves the use of Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reactions .
Industrial Production Methods
Industrial production methods for isoxazoles often focus on eco-friendly and cost-effective synthetic strategies. Metal-free synthetic routes are preferred due to the high costs, toxicity, and waste generation associated with metal-catalyzed reactions .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5-phenylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new substituents at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, NH₂OH·HCl, and various metal catalysts such as Cu(I) and Ru(II). Reaction conditions often involve refluxing in methanol or other solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate can yield 5-phenylisoxazole-3-carbohydrazide .
Scientific Research Applications
3-Isopropyl-5-phenylisoxazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-phenylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to biological targets based on its chemical structure, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Isopropyl-5-phenylisoxazole-4-carboxylic acid can be compared with other similar compounds, such as:
5-Methyl-3-phenylisoxazole-4-carboxylic acid: This compound has a similar structure but with a methyl group instead of an isopropyl group.
3-Phenyl-5-isoxazolecarboxylic acid: This compound lacks the isopropyl group, making it structurally simpler.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
92029-27-1 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-phenyl-3-propan-2-yl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-8(2)11-10(13(15)16)12(17-14-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,16) |
InChI Key |
ZRUXRSPPPCWPKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=C1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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